

The Sensory Profile of *cis*-3-Hexenyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-3-Hexenyl Hexanoate

Cat. No.: B1585521

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Introduction

***cis*-3-Hexenyl hexanoate** is a volatile organic compound found in a variety of fruits and plants, contributing significantly to their characteristic aroma and flavor profiles. As a member of the ester family, it is widely utilized in the flavor and fragrance industry to impart fresh, fruity, and green notes to a diverse range of products. This technical guide provides a comprehensive overview of the sensory characteristics of ***cis*-3-Hexenyl Hexanoate**, including its olfactory and gustatory profiles, alongside relevant physicochemical properties. Furthermore, it details generalized experimental protocols for sensory evaluation and outlines the key biochemical pathways involved in its biosynthesis in plants and its perception by the human olfactory system.

Sensory Characteristics

***cis*-3-Hexenyl hexanoate** possesses a complex and multifaceted sensory profile, characterized by a harmonious blend of green, fruity, and waxy notes. Its aroma is powerful and diffusive, often described as reminiscent of fresh pears with tropical and citrus undertones. The taste is similarly characterized as green and fruity.

Olfactory Profile

The odor of ***cis*-3-Hexenyl Hexanoate** is predominantly described as:

- Green: Evocative of freshly cut grass and green leaves.
- Fruity: With prominent notes of pear, apple, and tropical fruits.
- Waxy: A subtle, fatty undertone.
- Sweet: A pleasant, sugary nuance.
- Other descriptors: Citrus, pineapple, and wine-like notes have also been attributed to this compound.

Gustatory Profile

The taste of **cis-3-Hexenyl Hexanoate** is primarily characterized as:

- Green: A fresh, vegetative taste.
- Fruity: Reminiscent of its aromatic profile, with pear and tropical fruit notes.

Quantitative Sensory Data

While qualitative descriptions of **cis-3-Hexenyl Hexanoate**'s sensory profile are abundant, specific quantitative data, such as odor and taste thresholds, are not extensively reported in publicly available literature. The "Relative Odor Impact" has been noted as 600, indicating a significant contribution to aroma perception.^[1] Further research employing standardized sensory evaluation techniques is required to establish precise detection and recognition thresholds in various matrices.

Physicochemical Properties

A summary of the key physicochemical properties of **cis-3-Hexenyl Hexanoate** is presented in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₂₂ O ₂
Molecular Weight	198.30 g/mol
CAS Number	31501-11-8
FEMA Number	3403
Appearance	Colorless to pale yellow liquid
Odor	Powerful, diffusive fruity-green, pear-like
Boiling Point	115 °C at 15 mmHg
Density	0.872 - 0.882 g/mL at 20°C[2]
Refractive Index	1.4330 - 1.4390 at 20°C[2]
Solubility	Insoluble in water; soluble in alcohol and oils.

Experimental Protocols

Detailed experimental protocols for the sensory evaluation of **cis-3-Hexenyl Hexanoate** are not readily available in the cited literature. However, standardized methodologies for the sensory analysis of volatile esters, such as Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations, are widely established.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

A generalized GC-O protocol for the analysis of fruit volatiles, including esters like **cis-3-Hexenyl Hexanoate**, would typically involve:

- **Sample Preparation:** Volatiles are extracted from the sample matrix (e.g., fruit puree, juice) using techniques such as solid-phase microextraction (SPME) or solvent extraction.

- **Gas Chromatographic Separation:** The extracted volatiles are injected into a GC equipped with an appropriate capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.
- **Olfactometric Detection:** The effluent from the GC column is split between a chemical detector (e.g., mass spectrometer) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the time, duration, and descriptor of each perceived odor.
- **Data Analysis:** The olfactometric data is correlated with the chromatographic data to identify the compounds responsible for specific aromas.

Caption: Generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are used to provide detailed descriptive analysis of the sensory attributes of a substance.

A typical sensory panel evaluation for an aroma compound like **cis-3-Hexenyl Hexanoate** would follow these steps:

- **Panelist Selection and Training:** Individuals are screened for their sensory acuity and trained to recognize and scale the intensity of various aroma and flavor attributes.
- **Sample Preparation:** The compound is diluted in an appropriate solvent (e.g., mineral oil for olfaction, water or a simple food matrix for gustation) to a concentration suitable for evaluation.
- **Evaluation Procedure:** Samples are presented to panelists in a controlled environment. Panelists rate the intensity of various descriptors (e.g., green, fruity, sweet) on a standardized scale.
- **Data Analysis:** The data from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Biochemical Pathways

Biosynthesis of cis-3-Hexenyl Hexanoate in Plants

cis-3-Hexenyl hexanoate is a product of the lipoxygenase (LOX) pathway, which is initiated in response to tissue damage in plants. The pathway begins with the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes.

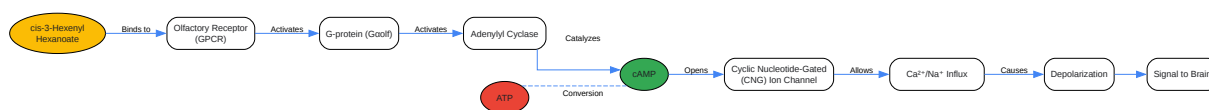


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Caption: Biosynthesis of **cis-3-Hexenyl Hexanoate** via the Lipoxygenase (LOX) Pathway.

Olfactory Signal Transduction

The perception of odors, including that of **cis-3-Hexenyl Hexanoate**, is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to **cis-3-Hexenyl Hexanoate** have not been definitively identified, the general signal transduction cascade is well-established.



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Caption: General Olfactory Signal Transduction Pathway.

Conclusion

cis-3-Hexenyl Hexanoate is a key aroma compound with a desirable fresh, fruity, and green sensory profile. Its physicochemical properties make it suitable for a wide range of applications in the flavor and fragrance industries. While qualitative sensory data is well-documented, further research is needed to establish quantitative sensory thresholds. The understanding of its biosynthesis in plants and the mechanism of its perception provides a solid foundation for its effective utilization and for the development of novel flavor and fragrance formulations.

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- To cite this document: BenchChem. [The Sensory Profile of cis-3-Hexenyl Hexanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585521#sensory-characteristics-of-cis-3-hexenyl-hexanoate]

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